10-Fold Superior In Vivo Antithyroid Potency Versus Thiouracil and Methylthiouracil in the Rat Model
Benzylthiouracil exhibits vastly superior antithyroid activity compared to its non-benzylated or less lipophilic analogues. In a direct comparative study injecting rats subcutaneously, benzylthiouracil and propylthiouracil were found to be ten times as effective as thiouracil and methylthiouracil in inhibiting the thyroid's natural capacity to collect radioiodine [1]. This represents a critical advantage in target engagement for thyroid-related research models.
| Evidence Dimension | In vivo antithyroid potency (inhibition of radioiodine uptake) |
|---|---|
| Target Compound Data | 10x more effective than thiouracil |
| Comparator Or Baseline | Thiouracil (1x), Methylthiouracil (1x) |
| Quantified Difference | 10-fold increase in potency |
| Conditions | Wistar rats, single subcutaneous injection, radioiodine collection assay |
Why This Matters
Allows researchers to use significantly lower doses to achieve the same level of thyroid inhibition, reducing potential off-target chemical stress in animal models.
- [1] McGinty DA, Sharp EA. Excretion studies on thiouracil and its 6-benzyl, 6-n-propyl and 6-methyl derivatives in man. J Clin Endocrinol Metab. 1948 Dec;8(12):1043-50. Abstract. View Source
